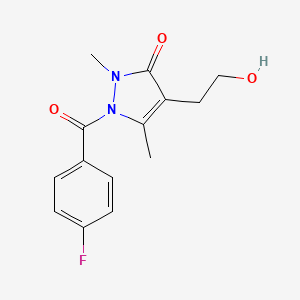
1-(4-fluorobenzoyl)-4-(2-hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antipsychotic Potential
One study discusses the synthesis and pharmacological evaluation of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, aiming to find potential antipsychotic agents. The research identified compounds showing reduced spontaneous locomotion in mice without causing ataxia and not binding to D2 dopamine receptors, indicating potential antipsychotic properties without the side effects typical of many antipsychotics (Wise et al., 1987).
Antimicrobial Activity
Another study focuses on the synthesis and evaluation of fluorine-containing pyrazoles and pyrazolyl benzo[d]oxazoles for their antibacterial and antifungal activities. This research highlights compounds that showed promising activities against various bacterial strains, indicating the potential for developing new antimicrobial agents (Gadakh et al., 2010).
Anti-Lung Cancer Properties
Research into fluoro-substituted benzo[b]pyran derivatives has demonstrated anticancer activity against lung cancer cell lines at low concentrations. This suggests the potential for developing new treatments for lung cancer based on the structure-activity relationship of these compounds (Hammam et al., 2005).
Fluorescent Chemosensors
A study on the synthesis of a pyrazoline derivative explores its use as a fluorescent chemosensor for the detection of Fe3+ ions. The compound demonstrates on-off fluorescence behavior, offering a promising approach for developing sensitive and selective chemosensors for metal ion detection (Khan, 2020).
Eigenschaften
IUPAC Name |
1-(4-fluorobenzoyl)-4-(2-hydroxyethyl)-2,5-dimethylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O3/c1-9-12(7-8-18)14(20)16(2)17(9)13(19)10-3-5-11(15)6-4-10/h3-6,18H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYYZGMYVNZPIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C(=O)C2=CC=C(C=C2)F)C)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzoyl)-4-(2-hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


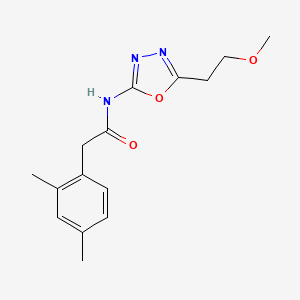
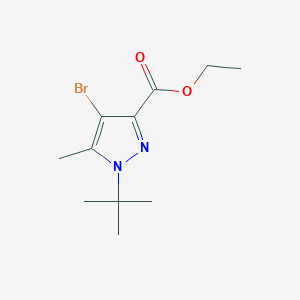
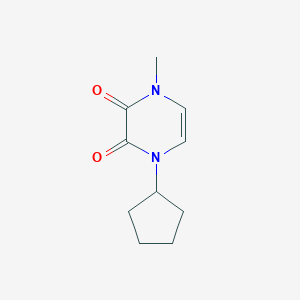
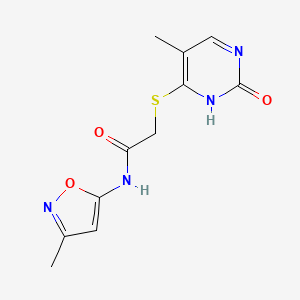
![N-(2-methoxyphenyl)-3,4-dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2681795.png)
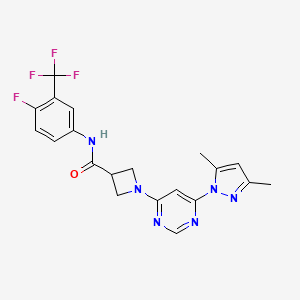
![tert-Butyl (1R*,4R*)-4-[(cyclopropylmethyl)amino]-cyclohexylcarbamate](/img/structure/B2681797.png)

![(E)-4-((6-acetyl-3-(ethoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)amino)-4-oxobut-2-enoic acid](/img/structure/B2681801.png)
![[({[(2,2-dimethylpropanoyl)oxy]methoxy}({[(2S,3S,4R,5R,6S)-3,4,5-tris(benzyloxy)-6-methyloxan-2-yl]methyl})phosphoryl)oxy]methyl 2,2-dimethylpropanoate](/img/structure/B2681802.png)
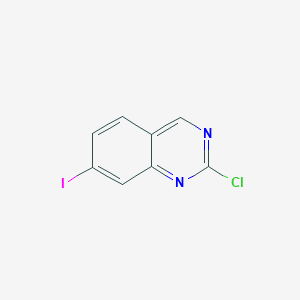
![2,5-dichloro-N-[(2-methyl-2-adamantyl)methyl]benzamide](/img/structure/B2681806.png)
![1-Azepanyl[2-(1-azepanyl)-4-methyl-5-pyrimidinyl]methanone](/img/structure/B2681807.png)